1-(3,4-dimethylbenzoyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions utilizing various catalysts and conditions to achieve the desired molecular structure. For example, one study describes the synthesis of piperidine derivatives through a cyclo-condensation process using specific catalysts and conditions (Rajkumar, Kamaraj, & Krishnasamy, 2014)(Rajkumar et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques often characterize the molecular structure of piperidine derivatives. These analyses reveal the conformation, bonding, and geometric arrangements of the atoms within the molecules, which are crucial for understanding their chemical behavior (Karczmarzyk & Malinka, 2004)(Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, demonstrating a range of chemical properties such as reactivity with different reagents, potential for substitution reactions, and the formation of complexes with metals. The structure-activity relationship (SAR) studies help identify how modifications in the molecular structure can influence the chemical properties and biological activity (Shawish et al., 2021)(Shawish et al., 2021).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility in various solvents, and crystal structures, are essential for the practical handling and application of these compounds. These properties can be determined through experimental measurements and are influenced by the molecular structure and intermolecular forces (Naveen et al., 2015)(Naveen et al., 2015).

Chemical Properties Analysis

Chemical properties like acidity/basicity, electrophilicity/nucleophilicity, and stability under various conditions are critical for understanding the reactivity and potential applications of piperidine derivatives. These properties can be inferred from the molecular structure and functional groups present in the compounds (Bauer et al., 1976)(Bauer et al., 1976).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterizations

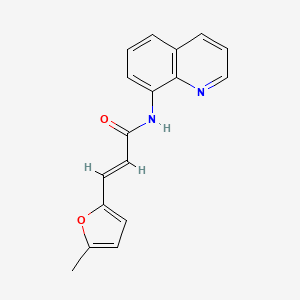

1-(3,4-Dimethylbenzoyl)piperidine, a compound with potential applications in chemical synthesis, has been explored for its utility in the formation of sulfur-nitrogen heterocycles. Utilizing piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines showcases the compound's versatility in synthesizing various heterocyclic structures. This methodology opens avenues for the preparation of compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Bryce, 1984).

Biological Activities and Applications

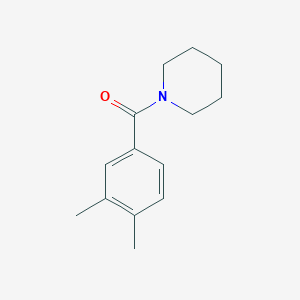

The compound's framework has been manipulated to create a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, demonstrating significant biological activities. These synthesized derivatives were assessed for their enzymatic inhibition properties, particularly against butyrylcholinesterase (BChE), and subjected to molecular docking studies to understand their potential as therapeutic agents in treating diseases associated with cholinesterase dysfunction (Khalid et al., 2016).

Molecular Structure Investigations

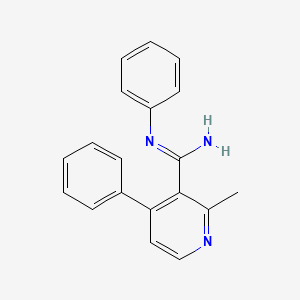

Further research into derivatives of 1-(3,4-Dimethylbenzoyl)piperidine includes the molecular structure investigations of new s-triazine compounds incorporating pyrazole/piperidine/aniline moieties. The detailed analysis through X-ray crystallography, combined with Hirshfeld and DFT calculations, provides insights into the intermolecular interactions and electronic properties of these compounds. Such studies are crucial for the design and development of new materials with specific optical, electronic, or biological properties (Shawish et al., 2021).

Antimicrobial and Antitumor Evaluation

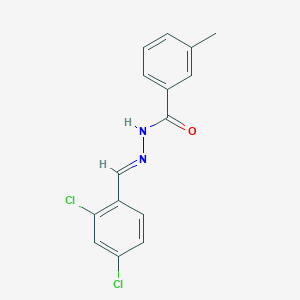

In addition to the above applications, 1-(3,4-Dimethylbenzoyl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds showing significant activity against various bacterial strains highlight the potential of these derivatives in developing new antimicrobial agents. Moreover, the antitumor evaluation of these compounds suggests their applicability in cancer research, providing a foundation for further investigation into their mechanism of action and potential therapeutic use (Rajkumar et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-6-7-13(10-12(11)2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSZVSREDOZENF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylbenzoyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)

![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)

![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)

![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)

![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)

![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)

![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)